

# Application Notes and Protocols: 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine

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## Compound of Interest

**Compound Name:** 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine

**Cat. No.:** B039020

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## Introduction

**3-cyclopropyl-1-methyl-1H-pyrazol-5-amine** is a heterocyclic compound belonging to the pyrazole family.<sup>[1]</sup> Pyrazoles are a class of compounds with diverse chemical reactivity and biological activity, making them relevant scaffolds in medicinal chemistry and organic synthesis. <sup>[1]</sup> Understanding the solubility and stability of this specific molecule is crucial for its application in drug discovery and development, including for formulation, storage, and in vitro/in vivo studies.

These application notes provide a comprehensive guide to determining the solubility and stability of **3-cyclopropyl-1-methyl-1H-pyrazol-5-amine**. While specific experimental data for this compound is not extensively published, this document outlines standardized protocols to generate this critical information.

## Physicochemical Properties

A summary of known physicochemical properties of **3-cyclopropyl-1-methyl-1H-pyrazol-5-amine** is presented below.

Property	Value	Source
CAS Number	118430-74-3	iChemical[2]
Molecular Formula	C7H11N3	BOC Sciences[3]
Molecular Weight	137.18 g/mol	BOC Sciences[3]
Melting Point	123-126 °C	iChemical, BOC Sciences[2][3]
Boiling Point	299.2 °C at 760 mmHg	BOC Sciences[3]
Density	1.38 g/cm <sup>3</sup>	iChemical[2]

## Solubility Assessment Protocols

The solubility of a compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties. Experimental solubility can be determined using several methods, broadly categorized as "excess solvent" and "excess solid" techniques.[4]

## Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability, especially for sparingly soluble compounds.[5][6] This method involves adding an excess amount of the solid compound to a solvent and allowing it to reach equilibrium.

Protocol:

- Preparation: Add an excess amount of **3-cyclopropyl-1-methyl-1H-pyrazol-5-amine** to a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO), ethanol) in a sealed vial.[4][5]
- Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[6] The presence of undissolved solid should be visually confirmed.[6]

- Sample Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
- Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC), UV-spectroscopy, or Nuclear Magnetic Resonance (NMR).<sup>[4]</sup>
- Calculation: The determined concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

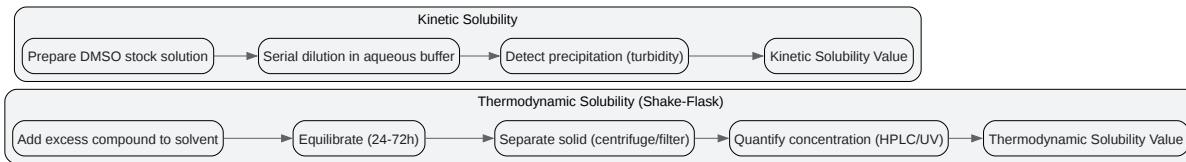
## Kinetic Solubility Determination

Kinetic solubility is often measured in early drug discovery as a higher-throughput alternative to thermodynamic solubility. It measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).

Protocol:

- Stock Solution Preparation: Prepare a high-concentration stock solution of **3-cyclopropyl-1-methyl-1H-pyrazol-5-amine** in DMSO (e.g., 10-20 mM).<sup>[4]</sup>
- Serial Dilution: Perform serial dilutions of the stock solution in the aqueous buffer of interest (e.g., PBS) in a microplate format.
- Precipitation Detection: Incubate the plate for a set period (e.g., 1-2 hours) and then measure the turbidity of each well using a nephelometer or a plate reader that can detect light scattering. The concentration at which precipitation is first observed is the kinetic solubility.

Experimental Workflow for Solubility Determination

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Caption: Workflow for determining thermodynamic and kinetic solubility.

## Stability Assessment Protocols

Assessing the chemical stability of a compound under various experimental conditions is crucial to ensure the reliability and reproducibility of biological data.<sup>[7]</sup> Factors such as pH, temperature, and light can impact the stability of small molecules.<sup>[7]</sup>

### pH Stability

This protocol assesses the stability of **3-cyclopropyl-1-methyl-1H-pyrazol-5-amine** at different pH values, which is important for predicting its stability in various biological environments (e.g., stomach, intestine, cytoplasm).

Protocol:

- Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 2, 4, 7.4, 9).
- Solution Preparation: Prepare a working solution of the compound by diluting a stock solution (e.g., in DMSO) into each buffer to a final desired concentration.
- Incubation: Incubate the solutions at a constant temperature (e.g., 37°C).
- Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).<sup>[7]</sup>

- Analysis: Quench any degradation by adding a suitable solvent and store samples appropriately (e.g., -20°C) until analysis. Analyze the concentration of the intact compound at each time point using a stability-indicating HPLC method.
- Data Interpretation: Plot the percentage of the remaining compound against time for each pH to determine the degradation kinetics.

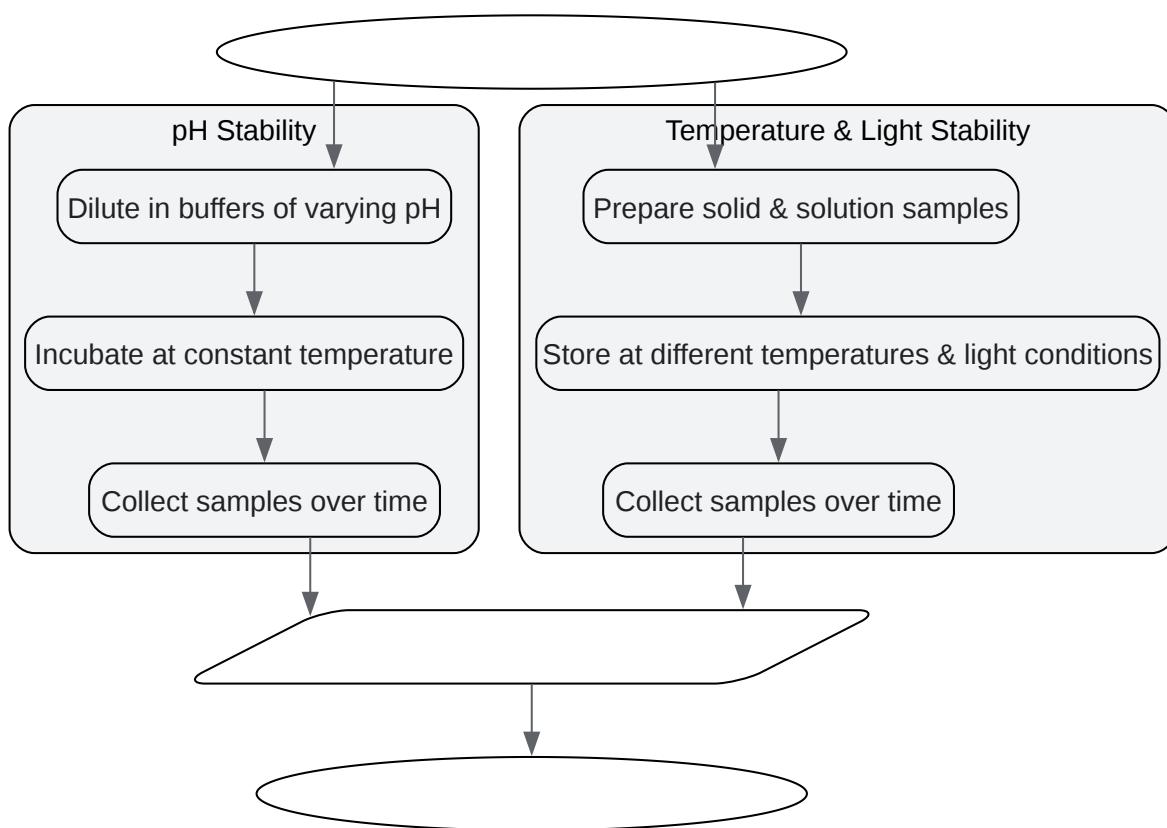
## Temperature and Light Stability

This protocol evaluates the impact of temperature and light on the stability of the compound in both solid and solution states.

Protocol:

- Sample Preparation:
  - Solid State: Place a known amount of solid **3-cyclopropyl-1-methyl-1H-pyrazol-5-amine** in clear and amber vials.
  - Solution State: Prepare a solution of the compound in a relevant solvent and dispense it into clear and amber vials.
- Storage Conditions:
  - Temperature: Store sets of vials at different temperatures (e.g., 4°C, 25°C, 40°C).
  - Light Exposure: Expose the clear vials to a controlled light source (following ICH Q1B guidelines) while keeping the amber vials as dark controls.
- Time Points: Collect samples at predetermined time points.
- Analysis: Analyze the purity and concentration of the compound using HPLC. For the solid-state samples, dissolve them in a suitable solvent before analysis.
- Data Interpretation: Compare the results from different storage conditions to assess the degradation profile.

### Experimental Workflow for Stability Assessment



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## References

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